molecular formula C7H4ClF3 B14035539 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene

Cat. No.: B14035539
M. Wt: 180.55 g/mol
InChI Key: JBXOJYGOGXFPOS-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of 1-chloro-4-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,5-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2

InChI Key

JBXOJYGOGXFPOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CF

Origin of Product

United States

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